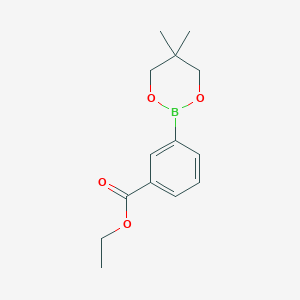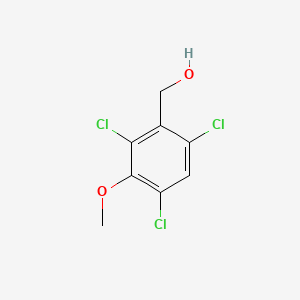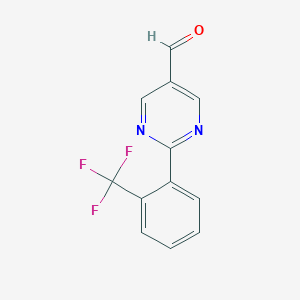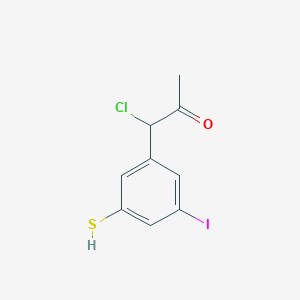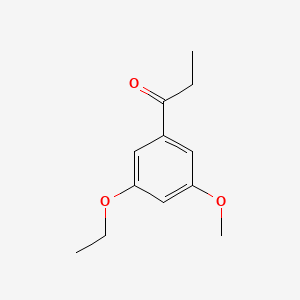![molecular formula C13H10BrN3 B14041494 1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)
1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom and a bromine atom at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is catalyzed by chiral-at-metal Rh(III) complexes, resulting in high yields and enantioselectivity . Another method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.
化学反応の分析
Types of Reactions
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.
科学的研究の応用
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its biological activities, such as anti-cancer and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is used in chemical biology research to probe the function of specific proteins and enzymes.
Industrial Applications:
作用機序
The mechanism of action of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-c]pyridine: Another member of the pyrazolopyridine family with distinct structural features.
1H-pyrazolo[4,3-d]pyrimidine: A compound with a similar core structure but different functional groups.
Uniqueness
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the benzyl group and bromine atom, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for medicinal chemistry and biological research .
特性
分子式 |
C13H10BrN3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
1-benzyl-3-bromopyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C13H10BrN3/c14-13-12-11(7-4-8-15-12)17(16-13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChIキー |
KUWUBGCQTUNJEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=N2)Br)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


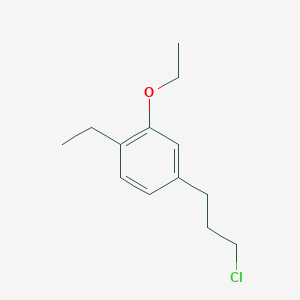
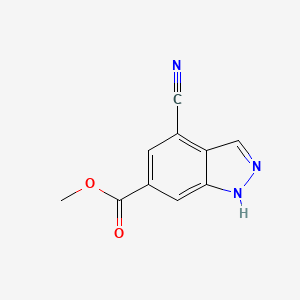
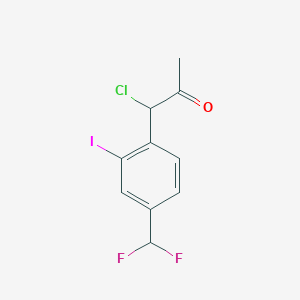
![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
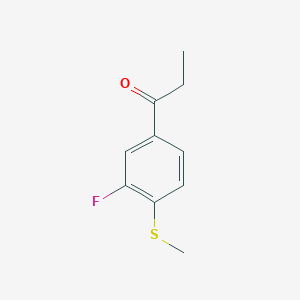
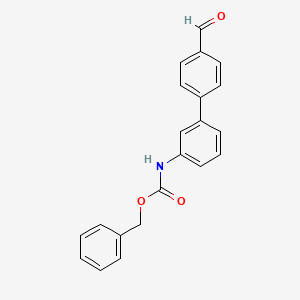

![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)
